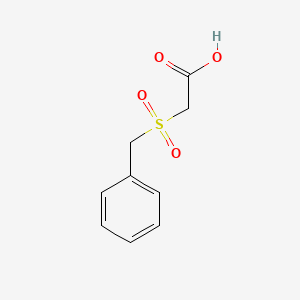

(benzylsulfonyl)acetic acid

Description

Significance and Context in Organic and Medicinal Chemistry Research

The significance of (benzylsulfonyl)acetic acid and its analogs stems from their utility as both synthetic intermediates and biologically active molecules. In organic synthesis, (benzylsulfonyl)acetic acids serve as valuable precursors. For instance, they can undergo a dehydrating condensation reaction using phosphorus pentoxide to selectively synthesize either β-keto benzylsulfones or isothiochromanone-2,2-dioxides, depending on the aromatic solvent used. tandfonline.com These products, particularly β-ketosulfones, are important reactants in other well-known chemical transformations like the Michael and Knoevenagel reactions and are precursors for compounds such as acetylenes and chalcones. tandfonline.com

In the realm of medicinal chemistry, the aryl-sulfonyl acetic acid framework is a key pharmacophore. Research has identified derivatives of the closely related phenylsulfonyl acetic acid as potent and selective agonists for the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes. researchgate.net One such derivative, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, demonstrated a strong ability to improve glucose tolerance in both normal and diabetic animal models without the associated risk of hypoglycemia. researchgate.net This highlights the therapeutic potential of this class of compounds. Furthermore, older studies have noted that related structures, such as 4-amino-phenylsulfonyl-acetic-acid, exhibit bacteriostatic properties and can enhance the hypoglycemic effects of insulin. documentsdelivered.com The general class of arylalkanoic acids, to which this compound belongs, is well-established in medicine, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). pharmacy180.comresearchgate.net

Historical Perspective of Sulfone Chemistry and Related Carboxylic Acid Derivatives

The utility of this compound is built upon the rich history of its constituent functional groups: the sulfone and the carboxylic acid. Sulfones are organosulfur compounds characterized by a sulfonyl group (R-S(=O)₂-R') connected to two carbon atoms. nih.gov They are typically prepared through the oxidation of thioethers, with sulfoxides as intermediates. nih.gov

The importance of sulfones in organic synthesis was significantly advanced by the development of the Julia-Lythgoe olefination in 1973 by Marc Julia and Jean-Marc Paris. alfa-chemistry.comnih.gov This reaction, which originally utilized phenyl sulfones to convert aldehydes and ketones into alkenes, became a cornerstone of modern organic synthesis for its reliability in forming trans-double bonds. alfa-chemistry.comnih.gov Subsequent modifications, such as the Julia-Kocienski olefination, have further enhanced the reaction's versatility and operational simplicity. alfa-chemistry.comorganic-chemistry.orgoregonstate.edu

Parallel to the development of sulfone chemistry, arylalkanoic acids have a long history in medicinal chemistry. A key structure-activity relationship (SAR) for many of these compounds is the presence of an acidic center, like a carboxylic acid, located one carbon atom away from a flat aromatic ring system. pharmacy180.com This arrangement is a common feature in numerous NSAIDs, such as ibuprofen (B1674241) and diclofenac, and underscores the historical significance of the acetic acid moiety linked to an aryl-containing group. pharmacy180.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and its analogs is vibrant, with a strong focus on therapeutic applications, particularly in metabolic diseases. The discovery of potent phenylsulfonyl acetic acid derivatives as FFA1 agonists has opened a significant avenue for the development of novel treatments for type 2 diabetes. researchgate.net Future research in this area will likely focus on optimizing the structure to enhance efficacy, pharmacokinetic properties, and safety profiles. The goal is to identify clinical candidates that can effectively manage blood glucose levels with minimal side effects like hypoglycemia or liver toxicity. researchgate.net

In synthetic chemistry, research continues to explore the utility of this compound as a versatile building block. The selective synthesis of β-keto sulfones and isothiochromanone dioxides demonstrates its potential for creating diverse molecular libraries. tandfonline.com Future work may involve expanding the scope of these reactions and applying the resulting products as intermediates in the total synthesis of natural products or other complex target molecules. The development of new catalytic methods that utilize this compound and its derivatives is another promising direction, potentially leading to more efficient and environmentally benign synthetic routes.

Data Tables

Table 1: Physicochemical Properties of this compound and a Key Analog

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(Benzylsulfonyl)acetic acid | 28203-59-0 bldpharm.com | C₉H₁₀O₄S bldpharm.com | 214.24 bldpharm.com | Not Reported |

| (Phenylsulfonyl)acetic acid | 3959-23-7 nih.gov | C₈H₈O₄S nih.govthermofisher.com | 200.21 nih.gov | 108.0 - 115.0 thermofisher.com |

Table 2: Synthetic Applications of (Benzylsulfonyl)acetic Acids

| Starting Material | Reaction Conditions | Product Type | Significance | Reference |

| Benzylsulfonyl acetic acids | P₂O₅ in benzene (B151609) or fluorobenzene | β-Keto benzylsulfones | Valuable synthetic intermediates for Michael and Knoevenagel reactions. tandfonline.com | tandfonline.com |

| Benzylsulfonyl acetic acids | P₂O₅ in anisole, chlorobenzene, or bromobenzene | Isothiochromanone-2,2-dioxides | Biologically active agents and precursors for steroid heterocycles. tandfonline.com | tandfonline.com |

Properties

IUPAC Name |

2-benzylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c10-9(11)7-14(12,13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWAJMXOEYIERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308696 | |

| Record name | Phenylmethanesulfonyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28203-59-0 | |

| Record name | 28203-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmethanesulfonyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzylsulfonyl Acetic Acid and Its Derivatives

Direct Synthesis of (Benzylsulfonyl)acetic Acid

The most prominent route for the direct synthesis of this compound involves the oxidation of a corresponding benzylthioacetic acid precursor. This transformation targets the sulfur atom, converting the thioether linkage into a sulfone group.

The oxidation of the sulfide (B99878) is a critical step in forming the stable sulfone structure. Various oxidant systems have been developed to achieve this transformation efficiently.

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant for converting sulfides to sulfones due to its effectiveness and relatively clean reaction byproducts (water). The reaction is typically performed in an acidic medium, such as acetic acid, which facilitates the oxidation process. A key example, analogous to the synthesis of the title compound, is the preparation of 4-(methylsulfonyl)phenyl acetonitrile (B52724) from its thioether precursor. gazi.edu.tr In this process, the starting material, 4-methylthiophenylacetonitrile, is dissolved in acetic acid. gazi.edu.tr A catalyst, such as sodium tungstate (B81510), is often added to enhance the reaction rate and selectivity. gazi.edu.tr The oxidation is then carried out by the controlled addition of a 30% hydrogen peroxide solution. gazi.edu.tr The use of a catalyst like sodium tungstate is crucial as it forms peroxo-tungsten species that are potent yet selective oxidizing agents.

Table 1: Representative Conditions for Oxidation of a Thioether Precursor

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 4-methylthiophenylacetonitrile | gazi.edu.tr |

| Solvent | Acetic Acid | gazi.edu.tr |

| Catalyst | Sodium Tungstate | gazi.edu.tr |

| Oxidant | 30% Hydrogen Peroxide | gazi.edu.tr |

| Temperature | Cooled to 5 °C | gazi.edu.tr |

This method highlights a robust and scalable approach for the synthesis of sulfonyl compounds from their thio-analogs. The subsequent hydrolysis of the nitrile group to a carboxylic acid would yield the final desired product.

Beyond hydrogen peroxide in acidic media, other systems can be employed for the oxidation of thioethers to sulfones. Tungsten-based catalysts, in general, are highly effective for such transformations when used with H₂O₂. mdpi.com These catalytic systems are favored because they can activate the hydrogen peroxide, leading to a more controlled and efficient oxidation compared to the uncatalyzed reaction. mdpi.com The mechanism often involves the formation of well-structured polyoxometalates (POMs) or lacunary POMs where the tungsten atoms activate the oxidant. mdpi.com

Alternative strategies in broader organic synthesis include ozonolysis, though this is more commonly used for the oxidative cleavage of olefins. mdpi.com For the specific conversion of sulfides to sulfones, enzyme-mediated reactions, such as those using lipases, have also been explored. Lipases can catalyze the formation of peroxyacids in situ from esters and hydrogen peroxide, which then act as the oxidizing agent. nih.gov This biocatalytic approach represents a "green" alternative to traditional chemical methods. nih.gov

Carboxylation Reactions

Synthesis of Key Derivatives and Analogs of this compound

This compound is a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and β-keto sulfones. A notable application is its use in dehydrating condensation reactions, where the outcome is highly dependent on the solvent used.

When this compound is treated with phosphorus pentoxide (P₂O₅) in an aromatic solvent, it can undergo cyclization or condensation to form different products. The solvent's nature plays a critical role in directing the reaction pathway.

In Benzene (B151609) or Fluorobenzene: The reaction predominantly yields β-keto benzylsulfones.

In Anisole, Chlorobenzene, Bromobenzene, or Iodobenzene: The reaction exclusively produces isothiochromanone-2,2-dioxides.

This solvent-dependent selectivity provides a convenient method to synthesize either class of compounds from a common precursor.

Table 2: Solvent-Dependent Synthesis of Derivatives from (Benzylsulfonyl)acetic Acids

| Solvent | Predominant Product | Product Type | Source |

|---|---|---|---|

| Benzene | β-Keto Benzylsulfone | Condensation Product | |

| Fluorobenzene | β-Keto Benzylsulfone | Condensation Product | |

| Anisole | Isothiochromanone-2,2-dioxide | Cyclization Product | |

| Chlorobenzene | Isothiochromanone-2,2-dioxide | Cyclization Product | |

| Bromobenzene | Isothiochromanone-2,2-dioxide | Cyclization Product |

Furthermore, the carboxylic acid moiety can be converted into other functional groups. For instance, the corresponding ethyl ester of a sulfonyl acetic acid can be reacted with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to produce the acetohydrazide derivative. gazi.edu.tr This hydrazide can then serve as a building block for synthesizing compounds like 1,3,4-oxadiazoles. gazi.edu.tr

Sulfonyl-Containing Acetic Acid Esters (e.g., Ethyl Benzylsulfonylacetate)

The synthesis of esters of sulfonylacetic acids is a fundamental transformation, providing stable intermediates for further chemical manipulation. A common strategy involves the reaction of a sulfinate salt with a haloacetate ester. For the synthesis of ethyl benzylsulfonylacetate, this would typically involve the reaction of sodium benzylsulfinate with ethyl chloroacetate (B1199739).

Another relevant method is the synthesis of analogous compounds like ethyl (benzothiazol-2-ylsulfonyl)acetate. This compound is prepared for use in the modified Julia olefination, a key reaction for forming α,β-unsaturated esters. In this olefination, the sulfonylacetate reagent reacts with aldehydes under mild conditions (using DBU in CH2Cl2) to produce the alkene product. The stereoselectivity of this reaction is notable, with aryl and branched aliphatic aldehydes yielding predominantly trans isomers, while straight-chain aliphatic aldehydes favor cis products. rsc.org

Alternative approaches have been developed using different reaction conditions to improve efficiency and yield. Greener techniques, for instance, have been applied to the synthesis of related compounds like ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate. These methods include conventional heating under reflux, ultrasound irradiation, and microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. derpharmachemica.com The synthesis generally involves reacting the parent benzothiazole (B30560) with ethyl chloroacetate in the presence of a base like potassium carbonate. derpharmachemica.com

Table 1: Comparison of Synthetic Methods for Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate Derivatives derpharmachemica.com

Functionalized Benzylsulfonylacetic Acid Analogs (e.g., Methoxy-nitrobenzylsulfonylacetic acid)

A plausible synthetic pathway would start with the corresponding substituted benzyl (B1604629) halide, 4-methoxy-3-nitrobenzyl chloride. This intermediate would then be reacted with a sulfite (B76179) salt, such as sodium sulfite, to form the sodium 4-methoxy-3-nitrobenzylsulfonate. Subsequent reaction of this sulfonate salt with a halogenating agent like phosphorus pentachloride would yield the 4-methoxy-3-nitrobenzylsulfonyl chloride. Finally, this sulfonyl chloride could be reacted with the enolate of acetic acid or an appropriate derivative to furnish the target molecule.

Alternatively, a route starting from the oxidation of a corresponding thioether could be employed. For example, 4-methoxy-3-nitrobenzyl chloride could be reacted with sodium thioglycolate to form S-(4-methoxy-3-nitrobenzyl)thioglycolic acid. Subsequent oxidation of the sulfide to the sulfone, using a strong oxidizing agent like hydrogen peroxide or potassium permanganate, would yield the desired 2-((4-methoxy-3-nitrobenzyl)sulfonyl)acetic acid.

The synthesis of related precursors, such as methoxyacetic acid, has been achieved by reacting monochloroacetic acid with sodium methylate in a methanolic solvent. google.com Similarly, the preparation of nitro-substituted aromatic sulfonyl chlorides is well-documented, often involving the chlorosulfonation of a nitroaromatic compound or the oxidation and chlorination of a nitro-substituted disulfide. orgsyn.org

Heterocyclic Systems Incorporating Benzylsulfonyl Acetic Acid Moieties

Activated acetic acid derivatives are versatile building blocks in the synthesis of a wide range of heterocyclic compounds. The presence of the electron-withdrawing sulfonyl group in this compound and its esters activates the α-methylene protons, making them susceptible to deprotonation and subsequent reaction with electrophiles. This reactivity allows these compounds to participate in cyclization and condensation reactions to form various heterocyclic rings.

For example, derivatives of acetic acid are commonly used in the synthesis of thiazoles, indoles, and quinoxalines. researchgate.netnih.gov In one study, isatin-N-acetylchloride, an activated acetic acid derivative, was reacted with hydrazine hydrate to form acetohydrazide, which was then cyclized to a triazino-indole system. researchgate.net This highlights the utility of the N-acetyl group as a handle for constructing fused heterocyclic systems.

While specific examples utilizing this compound for heterocyclic synthesis are not extensively documented in the provided sources, its chemical properties suggest potential applications in similar transformations. It could theoretically serve as a C2 synthon in reactions with 1,2-, 1,3-, or 1,4-dinucleophiles to generate five-, six-, or seven-membered rings. For instance, condensation with 1,2-diamines could lead to benzimidazoles, or reaction with hydrazines could yield pyrazolidinones or triazinones, depending on the reaction conditions and the specific derivative used (e.g., acid, ester, or acid chloride). The synthesis of quinoxaline-carboxylic acids has been achieved by oxidizing a halomethyl-quinoxaline precursor, a method that could potentially be adapted for sulfonyl-substituted analogs. google.com

Preparation of Benzylsulfonyl Acetophenone (B1666503) Derivatives

β-Keto sulfones, such as benzylsulfonyl acetophenone derivatives, are important synthetic intermediates due to the presence of an activated methylene (B1212753) group flanked by two electron-withdrawing groups (carbonyl and sulfonyl). google.com A novel and efficient one-step method for preparing the analogous 1-phenyl-2-benzenesulfonyl acetophenone has been developed. google.com

This method involves the reaction of 2-bromoacetophenone (B140003) with sodium benzenesulfinate. The key innovation is the use of an alkaline ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), as a catalyst. The reaction proceeds at room temperature with a relatively short reaction time of two hours. This approach offers significant advantages over traditional methods, which often require higher temperatures and longer reaction times, by providing mild conditions, simple operation, and high yields. google.com The product can be easily isolated by filtration and purified by recrystallization from absolute ethanol.

Table 2: Synthesis of 1-Phenyl-2-benzenesulfonyl Acetophenone google.com

This methodology for creating a C-S bond followed by the formation of a β-keto sulfone structure is a significant route for accessing these valuable synthetic intermediates.

Chemical Reactivity and Transformation Mechanisms of Benzylsulfonyl Acetic Acid

Reactions Involving the Alpha-Sulfonyl Carbanion

The chemistry of (benzylsulfonyl)acetic acid is dominated by reactions involving the α-sulfonyl carbanion. uoguelph.ca The powerful electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion that can act as a potent nucleophile. uoguelph.cauoguelph.ca

The formation of an α-sulfonyl carbanion from this compound is achieved by deprotonation of the α-carbon using a suitable base. The reactivity and generation of these carbanions are governed by the pKa of the α-hydrogens. uoguelph.ca A variety of bases are capable of generating the α-sulfonyl carbanion, which is a cornerstone of the synthetic utility of sulfones. uoguelph.ca

The stabilization of the resulting carbanion is a subject of some debate, but it is primarily attributed to the strong electron-withdrawing inductive effect of the adjacent sulfonyl group. uoguelph.ca While delocalization through d-orbital participation was once a common explanation, modern computational studies suggest that the primary mode of stabilization does not involve classical delocalization via d-orbitals. uoguelph.cauoguelph.ca Instead, charge polarization and stereoelectronic effects, such as n-σ* interactions, are considered more significant contributors to the carbanion's stability. uoguelph.ca The geometry of α-sulfonyl carbanions has been investigated, with evidence pointing towards a planar rather than a pyramidal structure, which has implications for stereospecific reactions. uoguelph.ca

Once generated, the α-sulfonyl carbanion of this compound is a potent nucleophile capable of participating in a range of carbon-carbon bond-forming reactions. uoguelph.ca These reactions are fundamental to the synthetic applications of sulfone compounds. uoguelph.cauoguelph.ca

Alkylation reactions of α-sulfonyl carbanions are recognized as a general and often high-yielding method for forming new carbon-carbon bonds. uoguelph.ca The reaction involves treating the carbanion, generated from a sulfone like this compound, with an electrophile, typically an alkyl halide. uoguelph.ca This process allows for the introduction of various alkyl groups at the α-position, demonstrating the versatility of the sulfone group in synthetic chemistry. uoguelph.cauoguelph.ca While early examples utilized simple alkyl halides, the scope of electrophiles has since expanded significantly. uoguelph.ca

Table 1: Representative Alkylation Reactions of α-Sulfonyl Carbanions

| Sulfonyl Compound Precursor | Base | Electrophile | Product Type |

| This compound | Suitable Base (e.g., LDA) | Alkyl Halide (R-X) | α-Alkyl-(benzylsulfonyl)acetic acid |

| General α-Sulfonyl Acetic Ester | Base | Allyl Source (e.g., Allyl carbonate) | α-Allyl-α-sulfonyl Acetic Ester |

As versatile nucleophiles, α-sulfonyl carbanions can act as Michael donors in conjugate addition reactions. uoguelph.ca They readily add to α,β-unsaturated carbonyl compounds, providing an effective route for the formation of new carbon-carbon bonds. uoguelph.cauoguelph.ca This reactivity makes sulfones like this compound valuable intermediates in organic synthesis. uoguelph.ca Conversely, α,β-unsaturated sulfones can serve as Michael acceptors in these reactions. uoguelph.ca

Table 2: Conjugate Addition of α-Sulfonyl Carbanions

| Nucleophile Source | Michael Acceptor | Product Type |

| α-Sulfonyl carbanion (from this compound) | α,β-Unsaturated Carbonyl Compound | 1,5-Dicarbonyl or related adduct |

| General α-Sulfonyl carbanion | α,β-Unsaturated Ketone (Enone) | Adduct with new C-C bond at β-position |

| General α-Sulfonyl carbanion | α,β-Unsaturated Ester | Adduct with new C-C bond at β-position |

Nucleophilic Reactions of α-Sulfonyl Carbanions

Condensation Reactions Utilizing this compound

This compound serves as an active methylene (B1212753) compound, making it an ideal substrate for condensation reactions with carbonyl compounds.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. mychemblog.comwikipedia.org this compound readily undergoes this reaction with various aromatic aldehydes. newdrugapprovals.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). mychemblog.comwikipedia.org

The mechanism involves the base-catalyzed formation of the α-sulfonyl carbanion from this compound. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. orientjchem.org The resulting aldol-type intermediate subsequently undergoes dehydration to form a new carbon-carbon double bond. mychemblog.comorientjchem.org

A significant variant is the Doebner modification, which is employed when one of the activating groups on the methylene component is a carboxylic acid, as is the case with this compound. wikipedia.org When pyridine is used as the solvent and catalyst, the condensation is often followed by decarboxylation, leading to the formation of stilbene (B7821643) derivatives. wikipedia.orgorganic-chemistry.org This one-pot condensation and decarboxylation sequence is a powerful tool for the synthesis of α,β-unsaturated compounds. wikipedia.orgorganic-chemistry.org

Table 3: Knoevenagel Condensation of this compound with Aromatic Aldehydes

| Aromatic Aldehyde (Ar-CHO) | Catalyst/Solvent | Intermediate Product | Final Product (after decarboxylation) |

| Benzaldehyde | Piperidine/Pyridine | 2-(Benzylsulfonyl)-3-phenylacrylic acid | Stilbene |

| 2-Methoxybenzaldehyde | Piperidine/Ethanol (B145695) | 2-(Benzylsulfonyl)-3-(2-methoxyphenyl)acrylic acid | 2-Methoxystilbene |

| 4-Chlorobenzaldehyde | Boric Acid/Aqueous Ethanol | 2-(Benzylsulfonyl)-3-(4-chlorophenyl)acrylic acid | 4-Chlorostilbene |

Dehydrating Condensation Reactions

Dehydrating condensation represents another significant reaction pathway for this compound, leading to different products depending on the reaction conditions, particularly the solvent. tandfonline.com

The synthesis of β-keto benzylsulfones can be achieved through the dehydrating condensation of (benzylsulfonyl)acetic acids. tandfonline.com This transformation is carried out using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅). tandfonline.comresearchgate.net The choice of solvent is critical in directing the reaction towards the formation of β-keto benzylsulfones. tandfonline.comresearchgate.net When the reaction is conducted in aromatic solvents like benzene (B151609) or fluorobenzene, the predominant product is the corresponding β-keto benzylsulfone. tandfonline.com These compounds are valuable intermediates in organic synthesis, notably in Michael and Knoevenagel reactions. tandfonline.com

Interestingly, when the dehydrating condensation of this compound with P₂O₅ is performed in different aromatic solvents, an intramolecular cyclization occurs, leading to the formation of isothiochromanone-2,2-dioxides. tandfonline.comresearchgate.net This outcome is favored when the reaction is carried out in solvents such as chlorobenzene, bromobenzene, iodobenzene, or anisole. tandfonline.com The reaction proceeds via an initial dehydration and intermolecular condensation, followed by an intramolecular electrophilic attack on the adjacent aromatic ring, resulting in the cyclized product. tandfonline.com This solvent-dependent selectivity provides a convenient method to synthesize either β-keto benzylsulfones or isothiochromanone-2,2-dioxides from the same starting material. tandfonline.comresearchgate.net

Table 3: Solvent-Dependent Product Formation in Dehydrating Condensation of (Benzylsulfonyl)acetic Acids with P₂O₅

| Starting Material | Solvent | Predominant Product | Reference(s) |

|---|---|---|---|

| Benzylsulfonylacetic acids | Benzene | β-Keto benzylsulfones | tandfonline.com |

| Benzylsulfonylacetic acids | Fluorobenzene | β-Keto benzylsulfones | tandfonline.com |

| Benzylsulfonylacetic acids | Chlorobenzene | Isothiochromanone-2,2-dioxides | tandfonline.com |

| Benzylsulfonylacetic acids | Bromobenzene | Isothiochromanone-2,2-dioxides | tandfonline.com |

Cyclization Reactions Leading to Complex Scaffolds

The sulfone group is highly effective at stabilizing an adjacent carbanion, a property that can be exploited in cyclization reactions to build complex molecular frameworks. uoguelph.cauoguelph.ca

Base-Induced Cyclization Pathways of Related Sulfones

While not a direct reaction of the carboxylic acid moiety, the principles of reactivity of the sulfonyl-activated methylene group can be extended to understand the formation of complex cyclic structures from related sulfones. For instance, studies on benzyl (B1604629) alkynyl sulfones, which are structurally related to this compound derivatives, demonstrate the potential for base-induced intramolecular cyclization. uoguelph.cauoguelph.ca

In these reactions, a strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the carbon alpha to the sulfone group, generating a stabilized α-sulfonyl carbanion. uoguelph.cauoguelph.ca This carbanion can then act as an intramolecular nucleophile, attacking an unsaturated system within the same molecule, such as an alkyne. uoguelph.ca This nucleophilic attack initiates a cyclization cascade, which can lead to the formation of novel bicyclic or heterocyclic scaffolds, such as benzothiopyran S,S-dioxides. uoguelph.ca The efficiency and regioselectivity of such cyclizations can be influenced by steric and electronic factors of substituents on the aromatic ring and the nature of the unsaturated bond. uoguelph.ca This type of reaction highlights the utility of the sulfone group in orchestrating complex bond formations to generate intricate molecular architectures. uoguelph.ca

C-H Functionalization Strategies Involving Benzylsulfonyl Motifs

The strategic functionalization of otherwise inert C-H bonds represents a powerful tool in modern organic synthesis. The benzylsulfonyl group can play a crucial role, either as part of the substrate architecture or as a directing element, in guiding metal catalysts to specific C-H bonds, particularly in remote positions of an aromatic ring.

Significant progress has been made in the palladium-catalyzed functionalization of C-H bonds at the meta-position of benzyl derivatives, including those with sulfonyl groups. nih.gov These strategies often employ a directing group that positions the catalyst for selective C-H cleavage.

One notable approach involves the use of a U-shaped template or a transient mediator to achieve meta-selectivity. nih.govnih.govrsc.org For benzylsulfonamides, a palladium(II)-catalyzed meta-C-H arylation and alkylation has been developed using an electron-deficient directing group and isoquinoline (B145761) as a ligand, with 2-carbomethoxynorbornene acting as a transient mediator. nih.govnih.govsigmaaldrich.com This strategy combines a directed ortho-C-H activation with the Catellani-type norbornene process to relay the palladium catalyst to the meta position. nih.govaablocks.com

While initial reports focused on arylation and alkylation, this methodology has been expanded to include other valuable transformations. scripps.edu Specifically, meta-C-H alkynylation has been achieved on related aniline (B41778) substrates using a pyridine-derived directing group and a palladium catalyst. aablocks.com This transformation is highly valuable as the resulting alkyne functionality serves as a versatile handle for further synthetic modifications, a concept crucial for late-stage diversification in drug discovery. researchgate.net The reaction typically involves coupling the C-H activated substrate with an alkynylating agent.

Table 2: Key Features of Palladium-Catalyzed meta-C-H Functionalization of Benzylsulfonylamides

This table is interactive. Click on the headers to sort the data.

| Functionalization Type | Catalyst System | Mediator/Template | Key Features | Reference |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂ / Isoquinoline | 2-Carbomethoxynorbornene | Broad substrate scope, good functional group tolerance. | nih.govnih.gov |

| Alkylation | Pd(OAc)₂ / Isoquinoline | 2-Carbomethoxynorbornene | Access to meta-alkylated benzylsulfonamides. | nih.govnih.gov |

The success of remote C-H functionalization hinges on the rational design of directing groups. rsc.orgnih.gov The sulfonyl group itself is generally considered a weakly coordinating group for ortho-C-H activation. researchgate.netthieme-connect.de For achieving more challenging meta- or para-functionalization, a more elaborate directing group strategy is required.

This often involves tethering a strongly coordinating moiety (e.g., nitrile, pyrimidine (B1678525), pyridine) to the substrate via a linker. rsc.orgresearchgate.netrsc.org This assembly, often referred to as a "template," creates a large macrocyclic pre-transition state that brings the metal catalyst into proximity with the targeted remote C-H bond. rsc.orgrsc.org The geometry and rigidity of this template are critical for achieving high regioselectivity.

Other Mechanistic Investigations and Reaction Scope Expansions

Research into the reactivity of benzylsulfonyl compounds extends beyond the aforementioned transformations, exploring new reaction types and broader substrate applicability.

The scope of palladium-catalyzed meta-C-H functionalization using directing templates has been significantly expanded. Beyond alkynylation and alkylation, successful methods for meta-allylation, nih.gov perfluoroalkenylation, researchgate.net and hydroxylation rsc.org of arenes bearing sulfonyl-linked templates have been developed. These expansions provide access to a wider range of synthetically useful building blocks from common starting materials.

Furthermore, other transition metals have been explored for C-H functionalization of related sulfonyl compounds. For instance, rhodium(III) catalysts have been shown to effectively catalyze the ortho-C-H olefination of aryl sulfonamides. acs.org This reaction proceeds with high efficiency and selectivity, yielding either benzofused cyclic sulfonamides or direct diolefination products depending on the alkene coupling partner. acs.org This highlights how the choice of metal catalyst can completely alter the regioselectivity of the C-H activation process.

Mechanistic studies have also delved into other aspects of sulfonyl chemistry. For example, investigations into the solvolysis of arenesulfonyl halides have provided fundamental insights into the reaction mechanisms at the sulfur center, which are generally proposed to be bimolecular nucleophilic substitutions. nih.gov Other studies have explored radical-mediated reactions, such as the three-component synthesis of 3-(arylsulfonyl)benzothiophenes, which involves an intramolecular radical cyclization. researchgate.net While not directly involving this compound, these studies contribute to the broader understanding of the reactivity of the sulfonyl functional group.

Spectroscopic and Structural Characterization Methods in Research on Benzylsulfonyl Acetic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In (benzylsulfonyl)acetic acid, the key absorptions correspond to the sulfonyl (SO₂), carboxylic acid (COOH), and benzyl (B1604629) groups.

The sulfonyl group gives rise to two prominent and characteristic stretching vibrations: a strong asymmetric stretch and a strong symmetric stretch. For sulfone compounds, these bands are typically observed in the ranges of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. researchgate.net

The carboxylic acid moiety presents several distinct bands. A very broad O-H stretching band is expected to appear in the wide range of 3300–2500 cm⁻¹, which is characteristic of the hydrogen-bonded acid dimer. instanano.comsoken.ac.jp The carbonyl (C=O) stretching vibration results in a sharp, strong absorption typically found around 1725–1700 cm⁻¹. soken.ac.jpresearchgate.net Additionally, C-O stretching and in-plane O-H bending vibrations contribute to signals in the fingerprint region, often between 1300–1200 cm⁻¹ and 1440–1395 cm⁻¹. vscht.cz

The benzyl group is identified by aromatic C-H stretching vibrations, which appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz Aromatic C=C stretching vibrations within the benzene (B151609) ring produce bands of variable intensity in the 1600–1450 cm⁻¹ region. vscht.cz

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300–2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |

| 3100–3000 | C-H Stretch | Aromatic (Benzyl) | Medium to Weak |

| ~1710 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1600–1450 | C=C Ring Stretch | Aromatic (Benzyl) | Medium to Weak |

| ~1320 | SO₂ Asymmetric Stretch | Sulfonyl | Strong |

| ~1140 | SO₂ Symmetric Stretch | Sulfonyl | Strong |

| 1300–1200 | C-O Stretch | Carboxylic Acid | Medium |

Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy measures absorption, Raman measures the inelastic scattering of monochromatic light. Symmetric vibrations and bonds involving less polar or more polarizable groups often produce stronger signals in Raman spectra.

For this compound, the symmetric stretching vibration of the sulfonyl group (SO₂) is expected to be a strong Raman band. Studies on related compounds like benzenesulfonic acid show characteristic bands for the sulfonate group that are active in Raman spectra. nih.govnih.govresearchgate.net The aromatic ring of the benzyl group also yields strong Raman signals, particularly the "ring breathing" mode, which is a symmetric vibration typically appearing as a sharp band around 1000 cm⁻¹. The C=O stretching of the carboxylic acid is also observable, though often weaker than in the corresponding IR spectrum. soken.ac.jpresearchgate.net

Table 2: Predicted Raman Shift Assignments for this compound

| Raman Shift (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic (Benzyl) | Medium |

| ~1700 | C=O Stretch | Carboxylic Acid | Weak to Medium |

| ~1600 | C=C Ring Stretch | Aromatic (Benzyl) | Strong |

| ~1140 | SO₂ Symmetric Stretch | Sulfonyl | Strong |

| ~1000 | Aromatic Ring Breathing | Aromatic (Benzyl) | Strong, Sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, number, and connectivity of atoms.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different types of protons in the molecule.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, typically appearing as a broad singlet far downfield, in the range of 10–13 ppm. Its exact position can be concentration-dependent. chemicalbook.comchemicalbook.com

Aromatic Protons (C₆H₅-): The five protons on the benzyl group ring would appear as a complex multiplet in the aromatic region, generally between 7.3 and 7.5 ppm. organicchemistrydata.org

Benzylic Protons (-CH₂-Ph): These two protons are adjacent to both the aromatic ring and the electron-withdrawing sulfonyl group. They are expected to resonate as a sharp singlet at approximately 4.3–4.5 ppm. organicchemistrydata.orgpdx.edu

Alpha-Methylene Protons (-SO₂-CH₂-COOH): These two protons are situated between two strong electron-withdrawing groups (sulfonyl and carboxyl). This environment causes significant deshielding, and the signal is predicted to be a singlet in the range of 4.0–4.2 ppm.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Proton Type | Integration | Multiplicity |

|---|---|---|---|

| 10.0–13.0 | -COOH | 1H | Broad Singlet |

| 7.3–7.5 | Aromatic (C₆H₅) | 5H | Multiplet |

| 4.3–4.5 | Benzylic (-CH₂-Ph) | 2H | Singlet |

| 4.0–4.2 | Alpha-Methylene (-CH₂-COOH) | 2H | Singlet |

The proton-decoupled ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, five principal signals are anticipated.

Carbonyl Carbon (-COOH): This carbon is highly deshielded and appears in the typical range for carboxylic acids, around 170–180 ppm. hmdb.cadrugbank.comlibretexts.org

Aromatic Carbons (C₆H₅-): The benzene ring will show multiple signals between 125 and 140 ppm. This includes four distinct peaks: one for the ipso-carbon (attached to the benzylic CH₂), one for the para-carbon, and two for the two pairs of identical ortho- and meta-carbons. oregonstate.edu

Benzylic Carbon (-CH₂-Ph): This carbon, attached to the phenyl ring and the sulfur atom, is expected to resonate around 60–65 ppm. oregonstate.edu

Alpha-Methylene Carbon (-SO₂-CH₂-COOH): This carbon, positioned between the sulfonyl and carbonyl groups, would likely appear in the 55–60 ppm range. libretexts.org

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| 170–180 | Carbonyl (-COOH) |

| 125–140 | Aromatic (C₆H₅, 4 signals) |

| 60–65 | Benzylic (-CH₂-Ph) |

| 55–60 | Alpha-Methylene (-CH₂-COOH) |

While 1D NMR spectra provide essential data, 2D NMR techniques are invaluable for confirming the complete molecular structure by revealing correlations between nuclei. For a molecule like this compound, where the methylene (B1212753) groups are expected to be singlets with no direct proton-proton coupling to observe, heteronuclear correlation experiments are particularly crucial.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments establish direct, one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would definitively link the proton signal at ~4.4 ppm to the benzylic carbon signal at ~62 ppm and the proton signal at ~4.1 ppm to the alpha-methylene carbon at ~58 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds). It is instrumental in piecing together the molecular fragments. For instance, HMBC would show a correlation from the benzylic protons (~4.4 ppm) to the ipso-carbon of the aromatic ring, confirming the benzyl group's attachment point. It could also show correlations from the alpha-methylene protons (~4.1 ppm) to the carbonyl carbon (~175 ppm), verifying the structure of the acetic acid moiety.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. In the case of this compound, COSY would primarily show correlations among the protons within the aromatic ring, helping to assign the ortho, meta, and para positions. It would not show correlations for the benzylic and alpha-methylene protons as they are expected to be uncoupled singlets.

Together, these multi-dimensional NMR experiments provide an unambiguous and comprehensive elucidation of the molecular structure, confirming the assignments made from 1D spectra and verifying the connectivity of the entire molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS instruments can measure the mass of a molecule with extremely high accuracy, typically to within 0.001 atomic mass units or better. researchgate.net This level of precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass (isobars). nih.govresearchgate.net

The primary advantage of HRMS is its ability to provide high-confidence identification of a compound by comparing the experimentally measured accurate mass to the theoretically calculated mass for a proposed chemical formula. researchgate.netnih.gov For this compound (C₉H₁₀O₄S), HRMS can confirm its elemental composition by detecting the mass of its molecular ion or common adducts (like [M+H]⁺ or [M+Na]⁺) to several decimal places. This capability is crucial in drug discovery, metabolism studies, and quality control to characterize small molecules and their byproducts. researchgate.netmdpi.com

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₉H₁₀O₄S]⁺ | 214.0300 |

| [M+H]⁺ | [C₉H₁₁O₄S]⁺ | 215.0378 |

| [M+Na]⁺ | [C₉H₁₀O₄SNa]⁺ | 237.0197 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govcore.ac.uk It is a cornerstone method for identifying and quantifying volatile and semi-volatile organic compounds in a mixture. biomedpharmajournal.org

However, the direct analysis of polar, low-volatility compounds like carboxylic acids can be challenging. This compound, due to its acidic proton and polarity, may exhibit poor chromatographic behavior, such as peak tailing and adsorption to the GC column. chromforum.org To overcome this, a derivatization step is often employed. This process chemically modifies the analyte to increase its volatility and thermal stability. For a carboxylic acid, esterification is a common derivatization strategy, for instance, by reacting it with an alcohol like methanol (B129727) to form the corresponding methyl ester. This derivative is significantly more volatile and produces sharper, more symmetrical peaks in the chromatogram, leading to more reliable identification and quantification. chromforum.org The mass spectrometer then analyzes the fragmentation pattern of the derivatized compound, which is compared against spectral libraries for confirmation. researchgate.net

Table 2: Derivatization of this compound for GC-MS Analysis

| Analyte | Derivatization Agent | Product | Purpose of Derivatization |

|---|---|---|---|

| This compound | Methanol (in acidic conditions) | Methyl (benzylsulfonyl)acetate | Increase volatility and improve chromatographic peak shape |

X-ray Crystallography for Precise Molecular Structure Determination

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom within the unit cell. |

| Bond Lengths | The exact distances between bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other interactions within the crystal. |

Other Advanced Characterization Techniques (e.g., Microcrystal Electron Diffraction for related amino acids)

Beyond traditional methods, advanced techniques are emerging that push the boundaries of structural analysis. Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has revolutionized the study of both small molecules and large biomolecules. nih.govchemistryworld.com

The primary advantage of MicroED is its ability to determine high-resolution atomic structures from nanocrystals that are orders of magnitude smaller than those required for X-ray crystallography. nih.govescholarship.org This is particularly valuable for compounds that are difficult to crystallize into larger specimens. The method involves collecting electron diffraction data from continuously rotating, vitrified microcrystals using an electron beam. escholarship.org

MicroED has been successfully applied to determine the structures of various small organic molecules, including synthetic non-canonical amino acids. nih.govfigshare.com In one study, MicroED rapidly determined the structure of a novel amino acid isomer from microcrystals in about an hour, providing information about its stereochemistry that was difficult to obtain from NMR and MS alone. nih.gov Given its success with related small molecules, MicroED represents a powerful potential alternative for determining the crystal structure of this compound, should it prove difficult to grow large single crystals suitable for X-ray analysis.

Table 4: Comparison of X-ray Crystallography and Microcrystal Electron Diffraction (MicroED)

| Feature | X-ray Crystallography | Microcrystal Electron Diffraction (MicroED) |

|---|---|---|

| Radiation Source | X-rays | Electrons |

| Required Crystal Size | Micrometers to millimeters (typically >5 µm³) | Nanometers to micrometers (<1 µm³) |

| Interaction with Sample | Interacts with the electron cloud | Interacts with the electrostatic potential of atoms |

| Data Collection | Rotation of a single crystal in an X-ray beam | Continuous rotation of a single crystal in an electron beam |

| Primary Advantage | Gold standard for atomic resolution; well-established methods | Ability to use extremely small crystals; rapid data collection |

Computational and Theoretical Investigations of Benzylsulfonyl Acetic Acid

Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on (benzylsulfonyl)acetic acid. Therefore, no data on its optimized geometry, electronic structure, or vibrational frequencies are available.

Information on the optimized bond lengths, bond angles, and electronic properties (such as dipole moment and charge distribution) of this compound derived from DFT calculations is not available in the scientific literature.

A theoretical vibrational spectrum (IR and Raman) of this compound, which would be obtained from vibrational frequency calculations, has not been reported. Such data would be useful for the experimental identification and characterization of the compound.

There are no available Time-Dependent DFT (TD-DFT) studies for this compound. Consequently, data on its electronic absorption spectra, excitation energies, and oscillator strengths have not been characterized computationally.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. The energies of these orbitals and their energy gap are important indicators of kinetic stability and reactivity.

Molecular Electrostatic Potential (MESP) Mapping

No studies containing Molecular Electrostatic Potential (MESP) maps for this compound were found. An MESP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites of the molecule, providing insight into its intermolecular interactions.

Mechanistic Pathway Elucidation

Computational chemistry provides powerful tools for elucidating the precise mechanisms of chemical reactions, offering insights that are often inaccessible through experimental methods alone. For reactions involving this compound, such as its thermal decarboxylation to form benzyl (B1604629) methyl sulfone and carbon dioxide, theoretical studies can map out the entire reaction pathway. These investigations focus on identifying the structures of transition states and calculating the energy changes throughout the reaction, which are fundamental to understanding reaction kinetics and feasibility.

The characterization of a transition state (TS) is a cornerstone of mechanistic studies. wikipedia.orgslideshare.netslideshare.net A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that is fleetingly formed as reactants transform into products. pressbooks.pub For a reaction like the decarboxylation of this compound, computational methods, particularly Density Functional Theory (DFT), are employed to locate the geometry of the transition state.

A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, for instance, the breaking of the C-C bond between the carboxyl group and the α-carbon. The surrounding atoms' positions in the TS reveal the concertedness of bond-breaking and bond-forming events. For this compound decarboxylation, calculations would likely investigate a concerted mechanism where the C-C bond breaks as the carboxyl proton transfers to the α-carbon, possibly through a cyclic arrangement.

Table 1: Hypothetical Transition State Parameters for the Decarboxylation of this compound

| Parameter | Description | Hypothetical Value |

| TS Geometry | Key bond lengths and angles defining the structure. | Cα-COOH bond elongated; O-H···Cα distance shortened. |

| Imaginary Frequency | The single negative frequency in the vibrational analysis. | -450 cm⁻¹ |

| Associated Motion | The atomic motion corresponding to the imaginary frequency. | Asymmetric C-C stretch coupled with proton transfer. |

This table presents hypothetical data to illustrate the typical outputs of a transition state calculation for the specified reaction.

Once the transition state and ground states (reactants, products) are optimized, their relative energies can be calculated to construct a potential energy surface for the reaction. wikipedia.org The energy difference between the reactants and the transition state defines the activation energy (Ea) or activation enthalpy (ΔH‡), a critical determinant of the reaction rate. slideshare.net Computational studies on similar decarboxylation reactions have shown that these barriers can be accurately predicted. nih.gov

The Kinetic Isotope Effect (KIE) is a powerful tool for experimentally and theoretically probing transition state structures. wikipedia.orglibretexts.org It measures the change in reaction rate upon isotopic substitution at a specific atomic position. wikipedia.org For the decarboxylation of this compound, a primary ¹³C KIE would be expected if the C-C bond is cleaved in the rate-determining step. By calculating the vibrational frequencies for both the normal and isotopically labeled species in the ground state and at the transition state, the KIE can be predicted theoretically. princeton.edu A comparison between the calculated and experimental KIE values can validate the proposed transition state structure and reaction mechanism. nih.govnih.gov For instance, a large k¹²/k¹³ value would confirm significant C-C bond breaking at the transition state.

Theoretical Studies on α-Sulfonyl Carbanion Stabilization

The acidity of the α-hydrogen in this compound is a key feature of its chemistry, leading to the formation of a resonance-stabilized α-sulfonyl carbanion upon deprotonation. The stability of this carbanion intermediate is crucial for many of its reactions. Theoretical studies have provided deep insights into the electronic factors that confer this stability, moving beyond simple resonance arguments to include more nuanced stereoelectronic effects.

The primary factor stabilizing the α-sulfonyl carbanion is the delocalization of the negative charge by the powerful electron-withdrawing sulfonyl group. youtube.comyoutube.com Resonance structures can be drawn showing the negative charge distributed onto the oxygen atoms of the sulfonyl group. Furthermore, in the case of the carbanion derived from this compound, the adjacent benzyl group allows for further delocalization of the negative charge into the phenyl ring. nih.gov

However, computational studies and NMR spectroscopy on related benzylic sulfonyl carbanions, such as [PhCH₂C(Ph)SO₂R]⁻, reveal that the negative charge is largely confined to the α-carbon (Cα). nih.gov While benzylic stabilization plays a role, the dominant stabilizing interaction is with the sulfonyl group. Computational charge analyses, such as those from Natural Bond Orbital (NBO) calculations, quantify this charge distribution, typically showing a high degree of negative charge on Cα, with the remaining charge drawn onto the electronegative oxygen atoms of the sulfone. nih.gov

Beyond classical resonance, modern computational studies have identified negative hyperconjugation as a critical factor in the stabilization and structure of α-sulfonyl carbanions. acs.orgacs.org This phenomenon involves the donation of electron density from the high-energy lone pair orbital of the carbanion (nC) into an adjacent, low-lying antibonding orbital (σ). acs.org In α-sulfonyl carbanions, the key interaction is nC → σS-R, where R is a substituent on the sulfur atom (in this case, the benzyl group). nih.gov

This interaction is stereoelectronically dependent, meaning its strength is maximized when the interacting orbitals have the correct alignment. Ab initio calculations on model α-sulfonyl carbanions have shown that the most stable conformation is one that allows for optimal overlap between the carbanion lone pair and the S-R σ* orbital. acs.orgacs.org This nC → σ*S-R interaction not only stabilizes the carbanion but also results in a shortening of the Cα-S bond and a lengthening of the S-R bond. acs.org NBO analysis can quantify the energy of this stabilizing interaction. Studies comparing different sulfonyl groups have shown that more electronegative groups (like -CF₃) lead to a much stronger negative hyperconjugation effect and a higher rotational barrier around the Cα-S bond. nih.gov

Table 2: NBO Analysis of Negative Hyperconjugation in Model α-Sulfonyl Carbanions

| Carbanion System | Interaction | Stabilization Energy (kcal/mol) |

| [MeC(Ph)SO₂tBu]⁻ | nC → σS-tBu | 5.8 |

| [MeC(Ph)SO₂CF₃]⁻ | nC → σS-CF₃ | 14.1 |

Data adapted from studies on related α-sulfonyl carbanions to illustrate the magnitude of the negative hyperconjugation effect and its dependence on the substituent on sulfur. nih.gov The values demonstrate the significantly stronger stabilizing effect when an electron-withdrawing trifluoromethyl group is present compared to a tert-butyl group.

Molecular Modeling for Reaction Design and Prediction

Molecular modeling has become an indispensable tool in modern chemistry for designing novel reactions and predicting their outcomes, thereby accelerating discovery and reducing experimental costs. nih.govsciencedaily.com For a compound like this compound, these computational approaches can be applied to predict its reactivity and guide the synthesis of new, valuable sulfone-containing molecules. rsc.org

By employing quantum mechanical methods like DFT, potential energy surfaces for various reaction pathways can be mapped out. acs.orgnih.gov This allows chemists to predict which products are thermodynamically and kinetically favored under different conditions. For example, modeling the reaction of the (benzylsulfonyl)acetyl carbanion with a range of electrophiles can help predict regioselectivity and stereoselectivity, guiding the design of synthetic strategies to access specific target molecules.

Furthermore, the field of reaction prediction is increasingly benefiting from machine learning and artificial intelligence. nih.gov Models, such as the Molecular Transformer, are trained on vast datasets of known chemical reactions. nih.gov These models can predict the likely products of a reaction by treating the reactants and reagents as a "language" and translating them into the product "language". nih.gov Such a tool could be used to predict the outcome of novel, untested reactions of this compound, suggesting new synthetic possibilities that might not be obvious from classical chemical principles alone. This predictive power enables a more efficient, hypothesis-driven approach to reaction discovery and optimization. acs.org

Research Applications of Benzylsulfonyl Acetic Acid and Its Derivatives

Role in Drug Discovery Research

The structural components of (benzylsulfonyl)acetic acid are prevalent in many pharmacologically active agents. The sulfonyl group is a key feature in sulfonamide drugs, and the acetic acid fragment is present in numerous therapeutic classes. This has prompted investigation into the potential of this compound derivatives in various areas of drug discovery.

Exploration as Enzyme Inhibitors (e.g., Dihydrofolate Reductase Inhibitors)

Enzyme inhibition is a primary strategy in drug design, and molecules containing sulfonyl and carboxylic acid groups are well-established inhibitors for several enzyme classes.

Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is a crucial enzyme for the synthesis of DNA, RNA, and amino acids in both prokaryotic and eukaryotic cells, making it a validated target for antimicrobial and anticancer therapies. nih.gov The inhibition of DHFR depletes tetrahydrofolate, which is essential for cell growth and proliferation, ultimately leading to cell death. google.com While research on this compound itself as a DHFR inhibitor is not extensively documented, the benzenesulfonamide (B165840) and benzenesulfonic acid scaffolds have been studied for their ability to bind to DHFR. acs.org These studies established a "sulphonamide-binding site" on the enzyme, indicating that the sulfonyl moiety is a recognized pharmacophore for this target. acs.org Clinically used DHFR inhibitors like Trimethoprim are effective antibacterial agents, highlighting the value of this target. google.comnih.gov The exploration of novel scaffolds, including pyrimidine (B1678525) derivatives, continues in the search for new DHFR inhibitors to combat drug-resistant bacteria. google.comnih.gov

Other Enzyme Inhibitors: The sulfonamide group is a classic zinc-binding group found in inhibitors of carbonic anhydrases (CAs), enzymes involved in diseases like cancer and glaucoma. nih.govrsc.org Furthermore, derivatives of usnic acid containing sulfone moieties have been synthesized and shown to inhibit tyrosyl-DNA phosphodiesterases 1 and 2 (TDP1 and TDP2), which are DNA repair enzymes considered promising targets for adjuvant cancer therapy. mdpi.com Acetic acid derivatives have also been explored as enzyme inhibitors; for instance, [5-(benzyloxy)-1H-indol-1-yl]acetic acid was identified as an inhibitor of aldose reductase. nih.gov Novel N-substituted sulfonyl amide derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). nih.gov These examples underscore the potential of the functional groups within this compound to serve as a basis for designing new enzyme inhibitors.

Design and Synthesis of Biologically Active Scaffolds (e.g., Analgesic, Anti-inflammatory, Antimicrobial, Mitotic Inhibitors) in in vitro studies

The this compound framework serves as a template for synthesizing compounds with a wide range of potential biological activities, as demonstrated by studies on structurally related molecules.

Analgesic and Anti-inflammatory Activity: Sulfonamide derivatives have been investigated for their analgesic and anti-inflammatory properties. nih.gov For example, a series of acyl sulfonamide derivatives were designed and evaluated as inhibitors of the NaV1.7 sodium channel, a promising target for pain therapy. nih.gov Similarly, various heterocyclic compounds incorporating triazine or benzimidazole (B57391) structures have shown analgesic and anti-inflammatory effects in preclinical studies. nih.govresearchgate.net In vitro anti-inflammatory activity is often assessed through methods like protein denaturation and membrane stabilization assays. researchgate.netnih.govmdpi.com The data suggests that scaffolds containing sulfonyl and acetic acid groups are promising for the development of new non-steroidal anti-inflammatory agents.

Antimicrobial Activity: The sulfonamide group is historically significant in the development of antibacterial drugs. More recent research continues to explore benzenesulfonamide derivatives for their antimicrobial properties. For instance, new 4-thiazolone-based benzenesulfonamides have been synthesized and shown to have significant activity against bacteria like S. aureus and K. pneumonia. rsc.org The inhibition of microbial enzymes like DHFR is a key mechanism for the antibacterial action of such compounds. nih.gov

Mitotic Inhibitors: Mitotic inhibitors are a class of anticancer drugs that disrupt cell division (mitosis) by interfering with microtubules. wikipedia.orgdrugs.com This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. mdpi.com While taxanes and vinca (B1221190) alkaloids are well-known examples, research into novel scaffolds is ongoing. wikipedia.orgmdpi.com Sulfonamide-containing compounds have emerged as a promising class of antimitotic agents. wikipedia.org For example, Methoxybenzene-sulfonamide has shown efficacy against a range of tumor cells, and E7010 is a water-soluble sulfonamide agent that inhibits microtubule formation. wikipedia.org Other studies have focused on sulfonamides that destabilize microtubules, offering potential advantages over existing chemotherapies, such as improved solubility and reduced susceptibility to multidrug resistance. nih.gov Styryl sulfonyl compounds have also demonstrated potent antitumor activity by inducing cell-cycle arrest and apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies in Preclinical Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity. For scaffolds related to this compound, SAR studies have provided valuable insights.

For benzenesulfonamide-based inhibitors targeting carbonic anhydrase, SAR studies have revealed that modifications to the "tail" portion of the molecule can modulate isoform specificity. nih.gov Crystal structures show that interactions with active-site residues in the hydrophobic pocket dictate binding affinity, while the appended chemical tails are crucial for achieving selective inhibition among different CA isoforms. nih.gov In the development of NaV1.7 inhibitors for pain, SAR exploration of acyl sulfonamide derivatives led to the identification of a potent and selective compound. nih.gov Similarly, for mitotic inhibitors, SAR studies of salvinal derivatives have been conducted to improve their anti-proliferative activity. These studies demonstrate how systematic structural modifications of a core scaffold, such as this compound, can fine-tune its biological activity for a specific therapeutic target.

Applications in Advanced Organic Synthesis

Beyond its potential in drug discovery, this compound and its related structures are valuable tools in modern organic synthesis, serving both as versatile starting materials and as functional components that can direct chemical reactions.

Building Blocks for Complex Molecules and Heterocyclic Compounds

Heterocyclic compounds form the core of a vast number of pharmaceuticals, agrochemicals, and natural products. mdpi.com Carboxylic acids and other functionalized starting materials are essential building blocks for the synthesis of these complex structures. researchgate.netnih.gov

The synthesis of heterocycles often relies on cyclization reactions where a dicarbonyl species or its equivalent reacts with a heteroatom source. The this compound molecule contains several reactive sites that can be exploited for constructing more complex molecules. The carboxylic acid can be converted into esters, amides, or acid chlorides, facilitating the formation of new bonds. The methylene (B1212753) group adjacent to the sulfonyl group is activated, making it susceptible to deprotonation and subsequent alkylation or condensation reactions. This reactivity makes sulfonylacetic acids useful starting points for synthesizing a variety of sulfur-containing heterocycles. organic-chemistry.orgyoutube.com

Directing Group Functionality in Selective C-H Activation

Transition metal-catalyzed C-H activation has become a powerful strategy for the efficient synthesis of complex molecules by allowing the direct functionalization of otherwise inert C-H bonds. thieme-connect.de A key element of this strategy is the use of a directing group, a functional group within the substrate that coordinates to the metal catalyst and positions it to activate a specific C-H bond, thereby ensuring high regioselectivity. wikipedia.org

The sulfonyl group, a central feature of this compound, has been explored as a directing group in C-H functionalization. thieme-connect.de Sulfonamides, in particular, are recognized as effective directing groups for various transformations, including olefination, arylation, and carbonylation. acs.org This approach has been used for the late-stage diversification of drug candidates, demonstrating its utility in medicinal chemistry. acs.org Different metal catalysts, including ruthenium, rhodium, cobalt, and manganese, have been used in conjunction with sulfonyl-containing directing groups to achieve site-selective C-H functionalization. wikipedia.orgnih.gov While ortho-C-H activation is most common, strategies for meta-selective functionalization using sulfonyl-containing groups have also been developed. wikipedia.org The use of the sulfonyl moiety as a directing group highlights the synthetic versatility of the this compound scaffold.

Precursors for Specialized Organic Materials and Advanced Intermediates

This compound and its derivatives hold potential as foundational molecules for the synthesis of specialized organic materials and as advanced intermediates in complex organic synthesis. The dual functionality of the benzylsulfonyl group and the carboxylic acid moiety provides a versatile scaffold for constructing larger, functional architectures.

While direct research on this compound as a precursor for materials science is not extensively documented in publicly available literature, the principles of crystal engineering and supramolecular chemistry suggest its promise. For instance, the structurally related compound, (benzylthio)acetic acid, has been successfully employed in the formation of noncovalent-bonded supramolecular frameworks. mdpi.com In these structures, the carboxylic acid group and the sulfur-containing side chain participate in hydrogen bonding and other non-covalent interactions to create highly ordered crystalline materials. mdpi.com These co-crystals can exhibit diverse structures, including zwitterionic co-crystals, true co-crystals, and salts, depending on the co-former used. mdpi.com

The benzylsulfonyl group, with its capacity for strong dipole-dipole interactions and potential for hydrogen bonding via the sulfonyl oxygens, could similarly guide the self-assembly of molecules into well-defined supramolecular structures. Such materials are of interest for applications in electronics, nonlinear optics, and gas storage.

As advanced intermediates, aryl sulfonyl acetic acid derivatives are valuable in organic synthesis. The acidic proton alpha to both the sulfonyl and carboxyl groups can be readily removed, creating a nucleophile that can participate in various carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the molecular framework, leading to the synthesis of complex target molecules, including pharmacologically active compounds and functional materials.

Table 1: Potential Applications of this compound as a Precursor

| Application Area | Potential Role of this compound | Key Functional Groups Involved |

| Supramolecular Chemistry | Co-former for crystal engineering | Carboxylic acid, Sulfonyl group |

| Advanced Intermediates | Nucleophilic building block | α-methylene protons, Carboxylic acid |

| Functional Polymers | Monomer synthesis | Carboxylic acid, Benzyl (B1604629) group |

Development of Novel Catalytic Systems

The structural features of this compound, specifically the presence of both a Brønsted acidic carboxylic acid and a Lewis basic sulfonyl group, suggest its potential utility in the development of novel catalytic systems. While direct applications of this compound as a catalyst are not widely reported, the catalytic activity of related compounds provides a strong basis for its potential in this area.

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, often employs molecules with acidic or basic functionalities. beilstein-journals.orgyoutube.com The carboxylic acid moiety of this compound can act as a Brønsted acid catalyst, protonating substrates to activate them towards nucleophilic attack. This type of catalysis is fundamental in numerous organic transformations, including esterifications, acetalizations, and aldol (B89426) reactions.

Furthermore, the sulfonyl group can act as a Lewis base, coordinating to metal ions or other Lewis acidic species. This property could allow this compound to function as a ligand in transition metal catalysis, influencing the reactivity and selectivity of the metal center. The combination of a Brønsted acid and a Lewis basic site within the same molecule could also lead to bifunctional catalysis, where both functionalities participate in the catalytic cycle to promote a reaction.

Research on related systems has shown the effectiveness of combining sulfonate salts with acetic acid for catalysis. For example, mixtures of metal benzenesulfonates and acetic acid have been shown to be effective catalytic systems for the tetrahydropyranylation of alcohols and phenols. This synergistic effect highlights the potential for the sulfonyl and carboxylic acid groups to work in concert to promote chemical reactions.

Table 2: Potential Catalytic Roles of this compound

| Catalysis Type | Potential Role of this compound | Relevant Functional Group(s) |

| Brønsted Acid Catalysis | Proton donor to activate substrates | Carboxylic acid |

| Lewis Base Catalysis | Coordination to Lewis acidic species | Sulfonyl group |

| Bifunctional Catalysis | Simultaneous activation of electrophile and nucleophile | Carboxylic acid and Sulfonyl group |

| Ligand in Metal Catalysis | Modification of metal center's electronic and steric properties | Sulfonyl group, Carboxylic acid |

Green Chemistry and Sustainable Synthesis Methodologies Utilizing this compound

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov this compound and its derivatives can potentially be utilized within this framework to develop more sustainable synthetic methodologies.

One of the twelve principles of green chemistry is the use of catalytic reagents over stoichiometric ones. nih.gov If this compound can be effectively employed as a recoverable and reusable organocatalyst, it would align with this principle. Its solid nature and potential for solubility in specific solvents could facilitate its separation from reaction mixtures and subsequent reuse, minimizing waste. beilstein-journals.org

The use of safer solvents is another key aspect of green chemistry. youtube.com Developing reactions that can be performed in water, supercritical fluids, or solvent-free conditions is highly desirable. The potential for this compound to act as a catalyst in such systems would be a significant advancement in sustainable synthesis.

Furthermore, the synthesis of valuable chemicals from renewable feedstocks is a central goal of green chemistry. resourcewise.com While this compound itself is typically derived from petrochemical sources, its application in the efficient synthesis of biodegradable materials or pharmaceuticals from bio-based starting materials would contribute to a more sustainable chemical industry. For instance, the efficient synthesis of benzyl acetate, a fragrance and flavoring agent, has been explored using green solvents and catalysts. researchgate.net The development of catalytic systems based on this compound for such transformations could offer a more environmentally benign alternative to traditional methods.

The concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is another guiding principle of green chemistry. nih.gov Catalytic processes, by their nature, improve atom economy. The development of highly efficient catalytic reactions using this compound would therefore be a step towards more sustainable chemical manufacturing.

Table 3: Potential Green Chemistry Applications of this compound

| Green Chemistry Principle | Potential Application of this compound |

| Catalysis | Use as a recoverable and reusable organocatalyst. beilstein-journals.org |

| Safer Solvents | Application as a catalyst in environmentally benign solvents. youtube.com |

| Renewable Feedstocks | Catalytic conversion of biomass-derived materials. resourcewise.com |

| Atom Economy | Development of highly efficient, low-waste synthetic transformations. nih.gov |

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Strategies